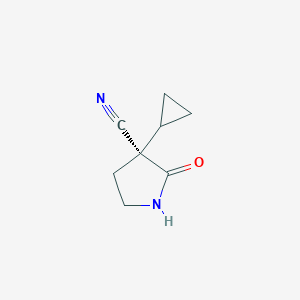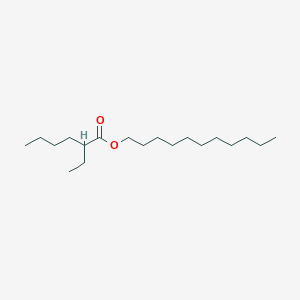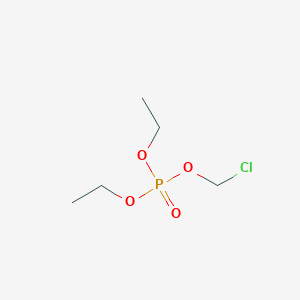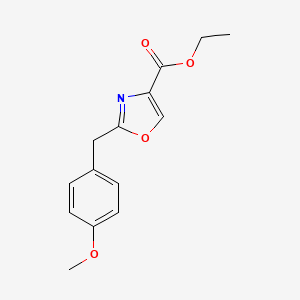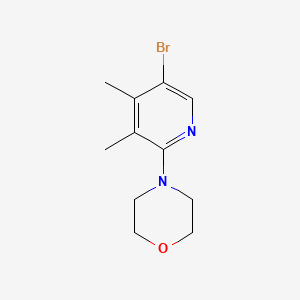
4-(5-Bromo-3,4-dimethylpyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-3,4-dimethylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of pyridine and morpholine, featuring a bromine atom and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3,4-dimethylpyridin-2-yl)morpholine typically involves the following steps:
Bromination of 3,4-dimethylpyridine: The starting material, 3,4-dimethylpyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This step introduces a bromine atom at the 5-position of the pyridine ring.
Coupling with morpholine: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3,4-dimethylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the pyridine ring or the morpholine moiety. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, organometallic reagents; solvents like DMF or THF; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions; temperatures ranging from 0°C to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to reflux.
Coupling: Boronic acids, palladium catalysts; solvents like toluene or ethanol; temperatures ranging from room temperature to reflux.
Major Products Formed
Substitution: Azido, thiocyanato, or organometallic derivatives.
Oxidation: Oxidized pyridine or morpholine derivatives.
Reduction: Reduced pyridine or morpholine derivatives.
Coupling: Biaryl or heteroaryl derivatives.
Scientific Research Applications
4-(5-Bromo-3,4-dimethylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3,4-dimethylpyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the morpholine moiety can facilitate binding to these targets, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: Similar structure with a chlorine atom instead of two methyl groups.
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: Contains a dichloropyridine ring and a carbonyl group.
4-[(5-Bromo-1H-indol-3-yl)methyl]morpholine: Features an indole ring instead of a pyridine ring.
Uniqueness
4-(5-Bromo-3,4-dimethylpyridin-2-yl)morpholine is unique due to the presence of both bromine and two methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-(5-bromo-3,4-dimethylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C11H15BrN2O/c1-8-9(2)11(13-7-10(8)12)14-3-5-15-6-4-14/h7H,3-6H2,1-2H3 |
InChI Key |
BIXJGBOCNJGZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


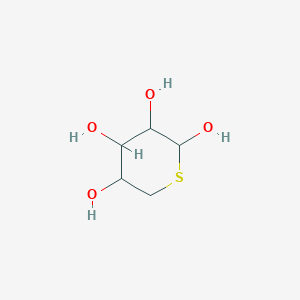

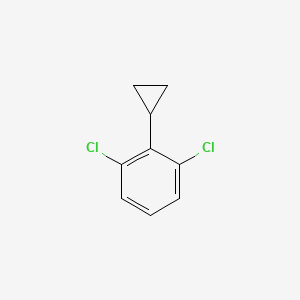
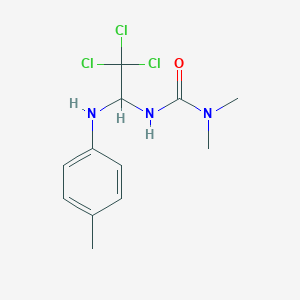
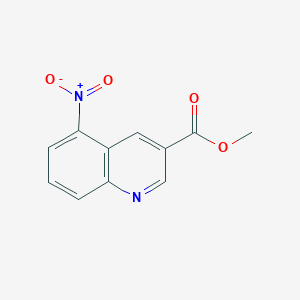
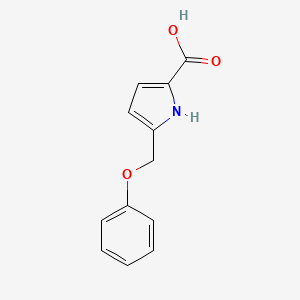
![(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide](/img/structure/B15045873.png)
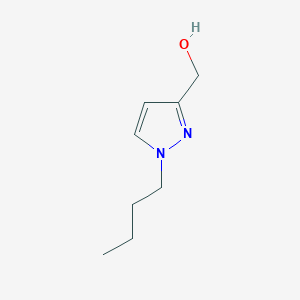
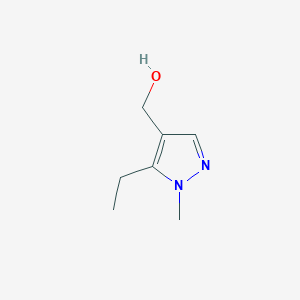
![N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B15045888.png)
